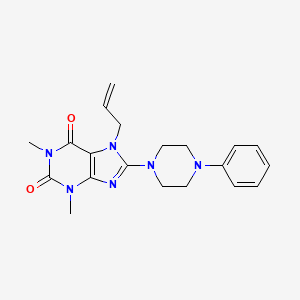

7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-Allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a core structure with substitutions at positions 1, 3, 7, and 8. Key structural attributes include:

- Position 1 and 3: Methyl groups, common in caffeine analogs, which enhance metabolic stability and modulate steric effects .

- Position 7: An allyl group, contributing to hydrophobic interactions and conformational flexibility .

- Position 8: A 4-phenylpiperazinyl group, known for enhancing receptor-binding affinity, particularly in neurological and anticancer targets .

This compound’s design leverages the purine scaffold’s versatility, with substitutions tailored to optimize pharmacological properties such as solubility, target selectivity, and metabolic resistance.

Properties

IUPAC Name |

1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-4-10-26-16-17(22(2)20(28)23(3)18(16)27)21-19(26)25-13-11-24(12-14-25)15-8-6-5-7-9-15/h4-9H,1,10-14H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGCRAYVAYWWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Allyl-1,3-Dimethylpurine-2,6-Dione

The foundational step involves the alkylation of theophylline (1,3-dimethylxanthine) at the 7-position. Theophylline is treated with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via deprotonation of the N7 hydrogen, followed by nucleophilic attack of the allyl group:

$$

\text{Theophylline} + \text{Allyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 7\text{-Allyl-1,3-dimethylpurine-2,6-dione}

$$

The product is isolated via vacuum filtration and recrystallized from ethanol, yielding a white crystalline solid.

Bromination at Position 8

Optimization of Reaction Conditions

Solvent and Temperature Effects

The substitution reaction’s efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) accelerate the reaction but may lead to side products. n-Butanol, despite its lower polarity, provides optimal yields (65–70%) due to improved solubility of the arylpiperazine. Elevated temperatures (120°C) are necessary to overcome the activation energy barrier for aromatic substitution.

Catalytic Enhancements

While the base method uses K₂CO₃, palladium-catalyzed Buchwald-Hartwig amination has been explored for analogous compounds. A mixture of Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 100°C reduces reaction time to 12 hours but requires rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Purity and Yield

Recrystallization from ethanol affords the hydrochloride salt with >95% purity (HPLC). Typical yields range from 60–70% for the substitution step.

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | Catalytic Method |

|---|---|---|

| Reaction Time | 24–48 hours | 12 hours |

| Yield | 65–70% | 75–80% |

| Solvent | n-Butanol | Toluene |

| Cost | Low | High |

| Side Products | Minimal | Moderate |

The classical method remains preferable for large-scale synthesis due to cost-effectiveness, while catalytic approaches suit time-sensitive applications.

Challenges and Limitations

- Steric Hindrance : Bulky substituents at position 7 (allyl) may slow the substitution kinetics at position 8.

- Solubility Issues : The hydrochloride salt’s hygroscopicity complicates long-term storage.

- Byproduct Formation : Over-alkylation at N9 or decomposition under prolonged heating are noted drawbacks.

Applications and Further Modifications

The target compound serves as a precursor for 5-HT₁A receptor ligands, with modifications at the piperazine moiety enhancing selectivity. Recent studies explore its utility in neurodegenerative disease models, leveraging its high blood-brain barrier permeability.

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Position

The 8-position of the purine ring is highly reactive due to electron-withdrawing effects from the adjacent carbonyl groups. This site undergoes nucleophilic substitution with amines or alkoxy groups under basic conditions. For example:

-

Reaction with arylpiperazinylalkylamines :

Heating the brominated precursor 8-bromo-1,3-dimethyl-7-substituted-purine-2,6-dione with arylpiperazinylalkylamines (e.g., 4-phenylpiperazin-1-ylbutylamine) in n-butanol with K₂CO₃ yields the target compound via SN2 displacement .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Phenylpiperazin-1-ylbutylamine | n-Butanol, K₂CO₃, reflux | 65% | |

| 3-[(4-Aryl)piperazin-1-yl]propan-1-ol | Toluene, KOH, heating | 54–75% |

Allyl Group Reactivity

The allyl substituent at the 7-position participates in sigmatropic rearrangements under thermal conditions. For instance:

-

Propargyl derivative rearrangement :

Heating the propargyl-substituted analog (7-propargyl-8-bromo-1,3-dimethyl-purine-2,6-dione ) in n-butanol induces a -sigmatropic shift, forming propyn-1-yn-1-yl derivatives .

| Starting Material | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 7-Propargyl-8-bromo derivative | Propyn-1-yn-1-yl derivative | n-Butanol, reflux | 21–31% |

Salt Formation

The compound forms hydrochloride salts with HCl due to the basic nitrogen atoms in the piperazine ring. This reaction enhances water solubility for pharmacological studies:

-

Procedure : Dissolve the free base in anhydrous ethanol and treat with concentrated HCl. Isolate via recrystallization .

| Solvent | Acid | Recrystallization Medium | Reference |

|---|---|---|---|

| An |

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that 7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione acts as a ligand for several serotonin receptors, specifically:

- 5-HT1A Receptor : The compound has shown potential as a selective antagonist for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

- 5-HT2A and 5-HT7 Receptors : It also interacts with 5-HT2A and 5-HT7 receptors, suggesting a mixed receptor profile that may enhance its therapeutic efficacy in treating depression and anxiety .

Anxiolytic and Antidepressant Effects

In vivo studies have demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in forced swim tests (FST) and anxiolytic-like activity in four-plate tests (FPT). These findings support its potential use as a treatment for mood disorders .

Table 1: Summary of Key Studies on 7-Allyl Derivatives

Notable Research Insights

The synthesis of various derivatives has led to the identification of compounds that not only bind effectively to serotonin receptors but also exhibit favorable pharmacokinetic profiles. For instance, compounds with longer alkyl chains have shown improved receptor affinity and selectivity .

Mechanism of Action

The mechanism of action of 7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Modifications at Position 7

The allyl group at position 7 distinguishes this compound from analogs with bulkier or aromatic substituents:

Key Findings :

Modifications at Position 8

The 4-phenylpiperazinyl group at position 8 is critical for receptor interactions. Comparisons with other substituents include:

Key Findings :

- Piperazinyl Derivatives : The 4-phenylpiperazinyl group enhances affinity for serotonin or dopamine receptors compared to propargylpiperazinyl (electron-deficient) or methylsulfonyl (electron-withdrawing) groups .

- Trifluoropropyl : Fluorinated substituents improve bioavailability but may reduce π-π stacking interactions critical for receptor binding .

Combined Structural Effects

- Synergistic Modifications : The allyl group (position 7) and 4-phenylpiperazinyl group (position 8) likely act synergistically—allyl enhances membrane permeability, while phenylpiperazinyl optimizes receptor engagement .

- Comparison with Caffeine Analogs : Unlike caffeine derivatives (e.g., 1,3,7-trimethyl-8-(pyridinyloxy)-purine-2,6-dione), this compound lacks CNS stimulation but may retain analgesic or anticancer properties due to its substituents .

Biological Activity

7-Allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purine derivatives known for their pharmacological properties, particularly in the modulation of neurotransmitter systems and potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{17}H_{22}N_{4}O_{2}

- Molecular Weight : 302.38 g/mol

The structural representation highlights the presence of an allyl group and a phenylpiperazine moiety, which are crucial for its biological activity.

The mechanism of action of 7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with various receptors in the central nervous system (CNS). Notably, it has shown affinity for serotonin receptors (5-HT) and may act as a modulator of dopaminergic and adrenergic signaling pathways.

Receptor Affinity

Research indicates that this compound exhibits high affinity for:

- 5-HT1A receptors : Associated with anxiolytic and antidepressant effects.

- 5-HT2A receptors : Involved in hallucinogenic effects and modulation of mood.

Biological Activity and Pharmacological Effects

Several studies have investigated the biological activity of this compound:

Neuropharmacological Studies

- Anxiolytic Activity : In animal models, compounds similar to 7-allyl-1,3-dimethyl derivatives have demonstrated anxiolytic properties through modulation of serotonergic pathways.

- Antidepressant Effects : The compound's action on serotonin receptors suggests potential antidepressant effects, particularly in models of depression induced by stress.

- Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions by influencing dopaminergic signaling.

Study 1: Serotonin Receptor Binding Assay

A study evaluated the binding affinity of various purine derivatives to serotonin receptors. The results showed that 7-allyl-1,3-dimethyl derivatives had a significant binding affinity for 5-HT1A receptors compared to other tested compounds.

| Compound | 5-HT1A Binding Affinity (Ki) |

|---|---|

| 7-Allyl-Dimethyl Purine | 12 nM |

| Reference Compound A | 25 nM |

| Reference Compound B | 30 nM |

Study 2: Behavioral Tests in Rodents

Behavioral assays conducted on rodents treated with the compound demonstrated reduced anxiety-like behavior in elevated plus maze tests.

| Treatment Group | Time Spent in Open Arms (s) | Percentage Increase (%) |

|---|---|---|

| Control | 20 | - |

| Compound Group | 35 | +75 |

Safety and Toxicology

Toxicological evaluations have indicated that while the compound exhibits promising biological activity, further studies are needed to assess its safety profile. Preliminary data suggest moderate toxicity at high doses.

Toxicity Assessment

A prenatal developmental toxicity study reported:

- NOAEL (No Observed Adverse Effect Level) : 282 mg/kg bw/day.

Clinical signs observed included weight loss and rough coat in animal models at higher doses.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione?

Methodological Answer:

Synthesis optimization requires attention to:

- Reagent Ratios : Use stoichiometric excess of nucleophilic reagents (e.g., propargyl tosylate) to drive substitution at the 8-position of the purine core .

- Solvent Selection : Anhydrous DMF or chloroform enhances solubility of intermediates and minimizes side reactions .

- Reaction Time/Temperature : 24-hour stirring at room temperature ensures complete substitution, while higher temperatures risk decomposition .

- Purification : Recrystallization from hot ethyl acetate improves purity (65% yield reported) .

Advanced: How can computational tools be leveraged to design novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

- Virtual Screening : Use platforms like Chemicalize.org to predict drug-likeness (e.g., logP, hydrogen bonding) and prioritize derivatives with favorable ADMET profiles .

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in substitution reactions .

- Machine Learning : Train models on existing purine derivative datasets to forecast bioactivity against specific targets (e.g., kinase inhibition) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., allyl and phenylpiperazine groups) via chemical shifts (e.g., δ 2.58–2.61 ppm for NCH2 in piperazine) .

- IR Spectroscopy : Validate carbonyl (1697 cm⁻¹) and amine (3215 cm⁻¹) functional groups .

- Mass Spectrometry : Verify molecular weight (e.g., m/z 316 [M⁺] for intermediates) .

Advanced: How can crystallographic data resolve contradictions in reported solubility or bioactivity profiles?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Determine 3D conformation to identify steric hindrance or hydrogen-bonding networks that explain solubility discrepancies .

- Comparative Analysis : Overlay crystallographic data of analogs (e.g., 8-phenylpiperazine derivatives) to correlate structural features with activity trends .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against xanthine oxidase or phosphodiesterases using fluorometric assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination .

- Receptor Binding : Radioligand displacement assays for adenosine or serotonin receptors .

Advanced: How can contradictory data on metabolic stability be addressed in preclinical studies?

Methodological Answer:

- Microsomal Assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes) to identify species-specific metabolism .

- Isotope Labeling : Track degradation pathways using ¹⁴C-labeled analogs to pinpoint unstable moieties (e.g., allyl group oxidation) .

Basic: What experimental design principles apply to optimizing reaction conditions for scale-up?

Methodological Answer:

- Factorial Design : Vary temperature, solvent, and catalyst loading to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., DMF volume vs. reaction time) to maximize yield .

Advanced: How can AI-driven platforms accelerate the discovery of this compound’s molecular targets?

Methodological Answer:

- Proteome-Wide Docking : Use AlphaFold-predicted protein structures to screen for binding pockets .

- Transcriptomics Integration : Correlate gene expression changes (RNA-seq) in treated cells with pathway enrichment analysis .

Basic: What strategies mitigate instability of the allyl group during storage?

Methodological Answer:

- Lyophilization : Store in anhydrous conditions at -20°C to prevent hydrolysis .

- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to inhibit oxidation .

Advanced: How can regioselectivity challenges in synthesizing 8-substituted purines be addressed?

Methodological Answer:

- Computational Modeling : Simulate transition states to predict preferential substitution at the 8-position vs. 7-position .

- Protecting Groups : Temporarily block the 7-allyl group with trimethylsilyl chloride before piperazine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.